molecular formula C8H12ClN3 B1426013 (2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine CAS No. 1217500-47-4

(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine

Cat. No. B1426013
M. Wt: 185.65 g/mol
InChI Key: LZEFFXTZUNRUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine” is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and an ethylamine group .

Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, such as benzylidene-pyrimidin-2-yl-amine, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. Research by Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) demonstrated that these compounds are mixed-type inhibitors, exhibiting significant corrosion inhibition even at low concentrations (Ashassi-Sorkhabi et al., 2005).

Antifungal Activity

Pyrimidine derivatives have been shown to possess antifungal properties. Zhang et al. (2016) studied pyrazolo[1,5-a]pyrimidines derivatives and found that certain compounds exhibited good antifungal abilities against phytopathogenic fungi, suggesting potential agricultural applications (Zhang et al., 2016).

Synthesis of Halogenated Pyrimidines

Sosnovskikh, Usachev, and Röschenthaler (2002) researched the synthesis of fluoro- and chloro-containing pyrimidines. They described a process where N-Isopropyl-(1-phenylethylidene)amine reacts with trichloroacetonitrile to yield pyrimidines with two polyhaloalkyl groups, which could be significant in pharmaceutical and agricultural chemical synthesis (Sosnovskikh et al., 2002).

Fungicidal Lead Compounds

The discovery of fungicidal lead compounds based on pyrimidin-4-amines, such as HNPC-A9229, has been reported by Liu et al. (2023). These compounds demonstrate superior fungicidal activity compared to existing commercial fungicides and could lead to novel agricultural applications (Liu et al., 2023).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal activity and antibacterial potential. The compounds demonstrated significant potential against specific insects and microorganisms, indicating their relevance in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Antimicrobial Activity of Pyrimidine Salts

Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids, evaluating their in vitro antibacterial and antifungal activities. They found that these compounds, especially compound 2a, exhibited good inhibition towards antimicrobial activity (Mallikarjunaswamy et al., 2013).

properties

IUPAC Name

2-chloro-5-methyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5(2)11-7-6(3)4-10-8(9)12-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEFFXTZUNRUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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